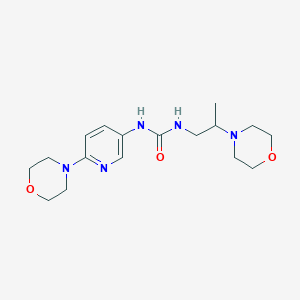![molecular formula C10H13N3O4 B7571620 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields.
作用機序
The exact mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is not fully understood, but it is believed to interact with various molecular targets in the body, including enzymes and receptors. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to bind to certain receptors, which can modulate their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to scavenge free radicals, which can protect cells from oxidative damage. In addition, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the growth of various cancer cells, which can potentially lead to the development of new cancer treatments.
実験室実験の利点と制限
One of the main advantages of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is its versatility, as it can be used in various scientific fields. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid also has some limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid research, including the development of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid-based drugs for the treatment of various diseases, the synthesis of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid derivatives with improved properties, and the investigation of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid's potential use in other scientific fields, such as catalysis and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid and its potential toxicity.
合成法
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid can be synthesized through a multi-step process, which involves the reaction of 3-nitropyridine-2-amine with 3-methyl-2-bromo butyric acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid.
科学的研究の応用
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been used in material science research to develop new materials with improved properties, such as increased thermal stability and mechanical strength. In analytical chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been used as a reagent for the detection and quantification of various compounds.
特性
IUPAC Name |
3-methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)8(10(14)15)12-9-7(13(16)17)4-3-5-11-9/h3-6,8H,1-2H3,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDVCCSZLNKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)

![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)


![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)